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Potential Research Areas for 7-Bromohept-3ene: A Technical Guide

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Compound of Interest		
Compound Name:	7-Bromohept-3-ene	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromohept-3-ene, a bifunctional molecule featuring both a terminal bromine atom and an internal double bond, represents a versatile and currently underutilized building block in organic synthesis. Its unique structural characteristics offer a wide range of potential applications, from the synthesis of complex natural products to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **7-Bromohept-3-ene**. It details potential research avenues, including its application in the synthesis of bioactive molecules and the construction of unnatural amino acids. This document aims to serve as a foundational resource for researchers seeking to explore the untapped potential of this valuable synthetic intermediate.

Introduction

Halogenated alkenes are a pivotal class of compounds in organic chemistry, serving as versatile intermediates in the construction of complex molecular architectures.[1] The dual reactivity of a carbon-carbon double bond and a carbon-halogen bond allows for a diverse array of chemical transformations. **7-Bromohept-3-ene**, with its seven-carbon chain, terminal bromine, and a double bond at the 3-position, embodies this synthetic potential. It is known to exist as both (Z) and (E) stereoisomers, the selective synthesis of which is crucial for stereospecific applications. This guide will delve into the known and potential chemistry of **7-Bromohept-3-ene**, providing a roadmap for future research endeavors.



Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromohept-3-ene** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of **7-Bromohept-3-ene**

Property	Value	Source
Molecular Formula	C7H13Br	[2]
Molecular Weight	177.08 g/mol	[1][2]
CAS Number	79837-80-2	[1][2]
IUPAC Name	7-bromohept-3-ene	[2]
Canonical SMILES	CCC=CCCCBr	[2]
InChIKey	BDGXBDVDJQWGIH- UHFFFAOYSA-N	[1][2]

Stereoselective Synthesis

The stereochemistry of the double bond in **7-Bromohept-3-ene** is critical for its utility in stereoselective synthesis. The most reliable method for the synthesis of its (Z) and (E) isomers involves the bromination of the corresponding stereochemically pure alcohols, (Z)-hept-4-en-1-ol and (E)-hept-4-en-1-ol, respectively. This reaction typically proceeds with retention of the double bond geometry.[1]

Synthesis of (Z)-7-Bromohept-3-ene

A well-established method for the synthesis of (Z)-**7-bromohept-3-ene** is the reaction of (Z)-hept-4-en-1-ol with a phosphine-bromine reagent system, such as triphenylphosphine and bromine.[1]

Experimental Protocol: Synthesis of (Z)-7-Bromohept-3-ene

Reagents: (Z)-hept-4-en-1-ol, Triphenylphosphine (PPh₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Pyridine.



• Procedure:

- Dissolve triphenylphosphine in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of bromine in dichloromethane dropwise to the stirred triphenylphosphine solution. The formation of the triphenylphosphine dibromide complex is observed.
- To this mixture, add a solution of (Z)-hept-4-en-1-ol and a small amount of pyridine (to neutralize the HBr byproduct) in dichloromethane dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford pure (Z)-7bromohept-3-ene.

Synthesis of (E)-7-Bromohept-3-ene

The synthesis of the (E) isomer follows a similar protocol, starting from (E)-hept-4-en-1-ol. A reported yield for the conversion of the (E)-alkenol to the corresponding (E)-alkenyl bromide is 81%.[1]

Experimental Protocol: Synthesis of (E)-7-Bromohept-3-ene

• Reagents: (E)-hept-4-en-1-ol, Triphenylphosphine (PPh₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Pyridine.



• Procedure: Follow the same procedure as for the (Z) isomer, substituting (Z)-hept-4-en-1-ol with (E)-hept-4-en-1-ol.

Potential Research Areas and Applications

The bifunctional nature of **7-Bromohept-3-ene** opens up a vast landscape of synthetic possibilities. The following sections outline key areas where this molecule could be a valuable tool.

Synthesis of Natural Products and Bioactive Molecules

7-Bromohept-3-ene is a key intermediate in the synthesis of several natural products, particularly insect pheromones.[1]

- (Z)-γ-Jasmolactone: This fragrance and flavor compound can be synthesized from (Z)-7-bromohept-3-ene. The synthesis would likely involve the conversion of the bromide to a nucleophile (e.g., via a Grignard reagent) followed by reaction with a suitable lactone precursor.
- Bicyclic Acetals (Frontalin and Brevicomin): These aggregation pheromones of bark beetles can be synthesized using **7-Bromohept-3-ene** as a key building block.[1] The synthesis typically involves the formation of a Grignard reagent from **7-bromohept-3-ene**, which is then used to introduce the heptenyl side chain.

Caption: Synthesis of Natural Products from **7-Bromohept-3-ene**.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The alkyl bromide moiety of **7-Bromohept-3-ene** makes it an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.

 Suzuki Coupling: Reaction of a boronic acid or ester derivative of 7-bromohept-3-ene with an aryl or vinyl halide.



- Negishi Coupling: Coupling of an organozinc reagent derived from 7-bromohept-3-ene with an aryl or vinyl halide.
- Stille Coupling: Reaction of an organostannane derivative of 7-bromohept-3-ene with an aryl or vinyl halide.

Caption: Cross-Coupling Reactions of **7-Bromohept-3-ene**.

Metathesis Reactions for Ring Formation and Functionalization

The alkene functionality in **7-Bromohept-3-ene** can participate in olefin metathesis reactions, a powerful tool for carbon-carbon double bond formation.

- Ring-Closing Metathesis (RCM): If another alkene is introduced into a molecule derived from
 7-bromohept-3-ene, RCM can be employed to form cyclic structures.
- Cross-Metathesis (CM): Reaction with another olefin to create a new, more complex alkene.

Caption: Metathesis Reactions involving **7-Bromohept-3-ene**.

Synthesis of Unnatural Amino Acids

Unnatural amino acids are crucial in drug discovery for enhancing the properties of peptides and other bioactive molecules. **7-Bromohept-3-ene** can serve as an alkylating agent for the synthesis of novel amino acid derivatives.

Experimental Workflow: Synthesis of Unnatural Amino Acids

- Alkylation: The nitrogen atom of an amino acid precursor (e.g., a glycine enolate equivalent)
 can be alkylated with 7-bromohept-3-ene in an S_n2 reaction.
- Deprotection: Removal of protecting groups from the amino acid backbone to yield the final unnatural amino acid.

Caption: Synthesis of Unnatural Amino Acids.



Potential Signaling Pathway Interactions

While direct biological activity data for **7-Bromohept-3-ene** derivatives is scarce, its potential to generate structurally diverse molecules suggests several avenues for interaction with biological signaling pathways. For instance, unnatural amino acids derived from **7-bromohept-3-ene** could be incorporated into peptides to modulate their interaction with specific receptors or enzymes. The long, unsaturated alkyl chain could influence membrane permeability or hydrophobic interactions within protein binding pockets. Further research is needed to explore these possibilities.

Conclusion and Future Outlook

7-Bromohept-3-ene is a promising yet underexplored building block in organic synthesis. Its stereoselective synthesis and the diverse reactivity of its two functional groups provide a platform for the creation of a wide array of complex molecules. The potential applications in the synthesis of natural products, cross-coupling and metathesis reactions, and the construction of unnatural amino acids highlight its significance. This technical guide serves as a starting point for researchers to unlock the full potential of **7-Bromohept-3-ene** in synthetic chemistry, drug discovery, and materials science. Further detailed studies on its reactivity and the biological evaluation of its derivatives are highly encouraged.

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